molecular formula C16H24N4O2 B3005223 N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide CAS No. 2379953-77-0

N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide

カタログ番号 B3005223
CAS番号: 2379953-77-0
分子量: 304.394
InChIキー: TXDZXZXNQLDBDV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase. CPP-115 has been extensively studied for its potential therapeutic applications in a range of neurological and neuropsychiatric disorders, such as epilepsy, addiction, and anxiety.

作用機序

N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide exerts its pharmacological effects by inhibiting the activity of GABA transaminase, which is responsible for the degradation of GABA. By inhibiting GABA transaminase, N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide increases the levels of GABA in the brain, which in turn enhances the activity of the GABAergic system.
Biochemical and Physiological Effects
N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In preclinical studies, N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to increase the levels of GABA in the brain, enhance the activity of the GABAergic system, and exhibit anticonvulsant, anxiolytic, and anti-addictive effects.

実験室実験の利点と制限

One of the main advantages of N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide is its high selectivity for GABA transaminase. This selectivity makes N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide a useful tool for studying the role of GABA transaminase in neurological and neuropsychiatric disorders. However, one limitation of N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide is its relatively short half-life, which may limit its therapeutic potential.

将来の方向性

There are several potential future directions for the study of N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide. One area of research could focus on the development of more stable analogs of N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide that have a longer half-life and improved pharmacokinetic properties. Another area of research could focus on the use of N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide in combination with other drugs for the treatment of neurological and neuropsychiatric disorders. Finally, future research could also explore the role of GABA transaminase in other physiological and pathological processes beyond the central nervous system.

合成法

N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of several intermediates. The starting material for the synthesis is 4-piperidone, which is first reacted with cyclopentylmagnesium bromide to obtain N-cyclopentyl-4-piperidone. This intermediate is then reacted with 5-methylpyrimidine-2-carboxylic acid to obtain N-cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide.

科学的研究の応用

N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in a range of neurological and neuropsychiatric disorders. In preclinical studies, N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to exhibit anticonvulsant, anxiolytic, and anti-addictive effects. N-Cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has also been shown to enhance the activity of the GABAergic system, which is involved in the regulation of neuronal excitability and inhibition.

特性

IUPAC Name

N-cyclopentyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-12-10-17-15(18-11-12)22-14-6-8-20(9-7-14)16(21)19-13-4-2-3-5-13/h10-11,13-14H,2-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDZXZXNQLDBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。